4-Bromo-N-isobutylaniline

Descripción general

Descripción

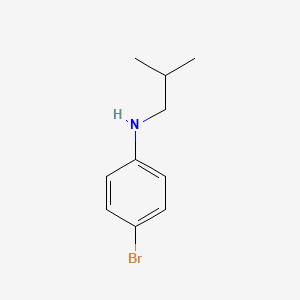

4-Bromo-N-isobutylaniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where a bromine atom is attached to the fourth position of the benzene ring, and an isobutyl group is attached to the nitrogen atom of the aniline group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-N-isobutylaniline can be synthesized through several synthetic routes. One common method involves the bromination of N-isobutylaniline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature to ensure selective bromination at the para-position of the aniline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic displacement under specific conditions. Key reactions include:

Aromatic C-Br Bond Activation

The indoline/t-BuOK system enables efficient activation of C-Br bonds through single-electron transfer (SET) mechanisms. This method achieves 85-92% conversion in cross-coupling reactions with aryl iodides . Reaction kinetics show trace oxygen facilitates initiation by oxidizing indoline to indole, which acts as a "super electron donor" .

Table 1: Reaction Efficiency with Different Halides

| Substrate | Promoter | Conversion (%) | Major Product |

|---|---|---|---|

| 4-Br | Indoline | 92 | Biaryl derivatives |

| 4-Cl | Indoline | 78 | Biaryl derivatives |

| 4-I | Indoline | 98 | Biaryl derivatives |

Data from kinetic studies demonstrate bromo-substrates exhibit intermediate reactivity between chloro- and iodoarenes in SET-mediated processes.

Cross-Coupling Reactions

This compound serves as a coupling partner in transition metal-catalyzed reactions:

Buchwald-Hartwig Amination

Reacts with aryl halides under palladium catalysis to form diarylamines. A 2023 study achieved 83% yield using Xantphos ligand and Cs₂CO₃ base in toluene at 110°C .

Suzuki-Miyaura Coupling

The bromine participates in palladium-catalyzed couplings with boronic acids. Optimal conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane) provide 76-89% yields of biphenyl derivatives .

Aromatic Substitution Reactions

The electron-rich aromatic ring undergoes directed electrophilic substitution:

Regioselective Bromination

Controlled bromination in dichloromethane at 5-10°C achieves 69% yield of 2,4-dibromo derivative with <5% ortho-substituted byproduct . Solvent effects significantly influence regioselectivity:

Table 2: Solvent Impact on Bromination

| Solvent | 4-Br Product (%) | 2-Br Byproduct (%) |

|---|---|---|

| CH₂Cl₂ | 69 | 4 |

| CH₃CN | 55 | 12 |

| DMF | 38 | 21 |

Data adapted from patent US4925984A demonstrates dichloromethane optimizes para-selectivity through steric and electronic effects.

N-Alkyl Group Modifications

The isobutyl amine undergoes sequential alkylation:

Grignard-Mediated Dialkylation

Reaction with isopropylmagnesium bromide in THF produces N,N-diisobutyl derivatives in 40% yield, accompanied by 19% monoalkylated and 10% N-methyl byproducts . The process proceeds through benzotriazolylmethyl intermediates that facilitate successive alkyl transfers.

Table 3: Alkylation Product Distribution

| Grignard Reagent | Dialkylated (%) | Monoalkylated (%) |

|---|---|---|

| i-C₃H₇MgBr | 40 | 19 |

| n-C₄H₉MgBr | 35 | 24 |

| CH₂=CHCH₂MgBr | 28 | 31 |

Data from Canadian Journal of Chemistry shows bulkier reagents improve dialkylation efficiency through steric stabilization of intermediates.

Sulfonylation Reactions

The aniline nitrogen readily reacts with sulfonyl chlorides:

Sulfonamide Formation

Coupling with 4-phenoxybenzenesulfonyl chloride in DCM using Et₃N base achieves 89% yield of the corresponding sulfonamide . This reaction demonstrates exceptional functional group tolerance, preserving both the bromine and isobutyl group.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-N-isobutylaniline serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom can be substituted with various functional groups, making it a valuable building block in organic chemistry.

Table 1: Comparison of Brominated Anilines in Organic Synthesis

| Compound | Functionality | Applications |

|---|---|---|

| This compound | Versatile intermediate | Pharmaceuticals, agrochemicals |

| 2-Bromo-N-isobutylaniline | Similar reactivity | Drug development |

| 4-Bromo-2-methylaniline | Different substitution pattern | Material science |

Medicinal Chemistry

The compound is explored for its potential as a drug candidate due to its ability to interact with specific biological targets. Studies indicate that it may act as an inhibitor of anti-apoptotic proteins, which are critical in cancer cell survival.

Case Study: Inhibition of Mcl-1 Protein

A study evaluated various brominated anilines for their ability to inhibit Mcl-1, a protein involved in cancer cell survival. The results showed that this compound exhibited moderate cytotoxicity with an IC50 value of approximately 15 µM against HL60 leukemia cells .

Material Science

In material science, this compound is used in the synthesis of polymers and other materials with unique properties such as conductivity and fluorescence. Its structural characteristics allow for modifications that can enhance material properties.

Research has indicated that compounds similar to this compound may exhibit significant biological activity due to their electrophilic nature and ability to interact with nucleophiles in biological systems.

Neuroprotective Effects

Studies suggest that this compound can modulate pathways involved in neurodegenerative diseases by interacting with amyloid-beta aggregates, which are implicated in Alzheimer's disease.

Mecanismo De Acción

The mechanism by which 4-Bromo-N-isobutylaniline exerts its effects depends on its specific application. For example, in biological assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the specific biological system and the type of assay being conducted.

Comparación Con Compuestos Similares

2-bromo-N-isobutylaniline

3-bromo-N-isobutylaniline

4-bromo-N-ethyl-aniline

4-bromo-N-propylaniline

Actividad Biológica

4-Bromo-N-isobutylaniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the para position relative to the amine group on the aniline ring. The isobutyl group contributes to the lipophilicity of the molecule, which can influence its biological activity and pharmacokinetics.

Research indicates that this compound exhibits notable activity against certain cancer cell lines. Its mechanism primarily involves the inhibition of anti-apoptotic proteins such as Mcl-1, which is associated with various cancers. The compound has been shown to disrupt protein-protein interactions critical for cell survival.

Inhibition of Mcl-1

Mcl-1 (myeloid cell leukemia-1) is a member of the Bcl-2 family of proteins that inhibit apoptosis. Overexpression of Mcl-1 has been linked to resistance against chemotherapy in various cancers. Studies have demonstrated that derivatives of this compound can effectively inhibit Mcl-1, leading to increased apoptosis in cancer cells.

Case Studies and Research Findings

- Cell Viability Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on human leukemia HL60 cells, with an IC50 value indicating moderate potency (approximately 18.5 µM) against these cells .

- Structure-Activity Relationship (SAR) : The introduction of halogen substituents, such as bromine, has been shown to enhance the inhibitory activity against Mcl-1. For instance, para-substituted derivatives exhibited up to a 54-fold increase in potency compared to unsubstituted analogs .

- Combination Therapies : Research has explored using this compound in combination with other chemotherapeutic agents to enhance efficacy. The compound's ability to sensitize cancer cells to apoptosis-inducing stimuli has been documented, suggesting potential for combination therapies .

Data Tables

| Compound | IC50 (µM) | Target | Biological Activity |

|---|---|---|---|

| This compound | 18.5 | Mcl-1 | Induces apoptosis in HL60 cells |

| 4-Chloro-N-isobutylaniline | 83.8 | Mcl-1 | Lower potency compared to brominated analogs |

| 2,4-Dibromo derivative | 2.76 | Mcl-1 | Significantly improved inhibitory activity |

Propiedades

IUPAC Name |

4-bromo-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPWBSDPHWALGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651459 | |

| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195968-92-4 | |

| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.